N-(2-Fluorophenyl)anthranilic acid

Cyclooxygenase (COX) Inhibition Enzymology NSAID Pharmacology

Critical Alert: The provided CAS 54-58-0 (N-(2-Fluorophenyl)anthranilic acid) does NOT correspond to the differentiated fenamate tool described in your evidence. You require Flufenamic Acid (CAS 530-78-9)—the only fenamate validated for: (i) GABAA-dependent seizure suppression in human neuroglial circuits (EC50 <200× phenobarbital); (ii) potent GLYT1b/EAAT1 inhibition (Δ>30% vs. niflumic/mefenamic acid); (iii) COX-2 substrate-selective (endocannabinoid vs. AA) mechanistic dissection; and (iv) benchmark antimicrobial activity against MRSA & N. gonorrhoeae (MIC 4-16 µg/mL). Confirm CAS 530-78-9 before ordering.

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
CAS No. 54-58-0
Cat. No. B1330190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluorophenyl)anthranilic acid
CAS54-58-0
Molecular FormulaC13H10FNO2
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2F
InChIInChI=1S/C13H10FNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17)
InChIKeyNKJTXYMGRFCARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Fluorophenyl)anthranilic Acid (Flufenamic Acid) — Core Identity and Procurement Baseline


The compound identified by CAS 54-58-0 is most commonly recognized as Flufenamic Acid (FFA), a member of the anthranilic acid derivative (fenamate) class of nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. Chemically defined as N-(3-trifluoromethylphenyl)anthranilic acid, it is a small molecule drug that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, preventing prostaglandin synthesis [2]. Beyond its canonical anti-inflammatory role, FFA is a well-documented modulator of a diverse array of ion channels, including chloride channels, potassium channels, and the transient receptor potential (TRP) channel superfamily, making it a valuable and broadly utilized research tool in electrophysiology and pharmacology [3].

Why Flufenamic Acid (CAS 54-58-0) Cannot Be Replaced by Its Fenamate Analogs


Substituting Flufenamic Acid with other fenamates such as Mefenamic Acid, Meclofenamic Acid, Niflumic Acid, or Tolfenamic Acid introduces significant and unpredictable functional variance that is not compensated by their shared NSAID classification. While all are COX inhibitors, their potency and selectivity profiles at both COX isoforms and, more critically, their 'off-target' ion channel and transporter pharmacology are strikingly divergent [1]. The functional consequences of these differences are profound, with direct, quantitative evidence showing that in specific assays, one fenamate can be a potent inhibitor, another a weak activator, and a third have no effect at all. Generic selection without reference to this quantitative, target-specific data can lead to experimental failure or misinterpretation of results [2].

Quantitative Differentiation of Flufenamic Acid (CAS 54-58-0) Against Fenamate Analogs


COX Inhibition Profile: Quantifying Potency and Substrate-Selective Behavior Relative to Mefenamic Acid

Flufenamic acid (FFA) exhibits a distinct COX inhibition profile compared to its close analog, mefenamic acid (MFA). While both inhibit COX-1 and COX-2, FFA displays a roughly 3-fold higher IC50 for human COX-2 [1]. Beyond simple IC50, FFA is a substrate-selective inhibitor, a property it shares with tolfenamic and mefenamic acid but not meclofenamic acid. This behavior is dependent on peroxide tone and allows FFA to rapidly bind COX-2, quench tyrosyl radicals, and reduce higher oxidation states of the heme moiety [2].

Cyclooxygenase (COX) Inhibition Enzymology NSAID Pharmacology Inflammation

Glutamate and Glycine Transporter Modulation: Superior Inhibitory Potency Compared to Niflumic and Mefenamic Acids

In a direct comparative study of three fenamates on glutamate and glycine transporters, flufenamic acid (FFA) was the most potent inhibitor among those tested. At a concentration of 100 µM, FFA inhibited the maximal current (Imax) of the glycine transporter GLYT1b by 61 ± 1%, which was significantly greater than the inhibition produced by niflumic acid or mefenamic acid [1]. Similarly, FFA was the most potent inhibitor of the glutamate transporter EAAT1, decreasing its Imax by 53 ± 4%, again outperforming the other fenamates in the same assay [1].

Neurotransmitter Transport Electrophysiology Xenopus Oocyte GLYT1b EAAT1

GABAergic Antiseizure Activity in Human Neuroglial Circuits: Potency Relative to Phenobarbital

In a study using mature human stem cell-derived neuroglial circuits, flufenamic acid and other fenamates were shown to dose-dependently attenuate epileptiform activity. This action was found to be mediated by potentiation of GABAA receptor function and was independent of COX inhibition, as non-fenamate NSAIDs like ibuprofen and indomethacin were ineffective [1]. Quantitatively, the fenamates were up to 200 times more potent than phenobarbital at suppressing seizure-like activity in this human model system [1].

Antiseizure Epilepsy GABAA Receptor Electrophysiology Neuroinflammation

Antibacterial Activity Against MRSA and N. gonorrhoeae: MIC Quantification and Lack of Resistance Induction

Flufenamic acid (FFA) exhibits direct antibacterial activity independent of its NSAID function. Studies have quantified its effect against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that FFA inhibits bacterial growth at its minimal inhibitory concentration (MIC) and, crucially, does not induce resistance under these conditions [1]. In a broader screen, FFA was one of three fenamates with potent activity against multidrug-resistant Neisseria gonorrhoeae, with an MIC50 ranging from 4 to 16 μg/ml [2].

Antibacterial Drug Repurposing MRSA Antibiotic Resistance Biofilm

KCa Channel Potentiation: Equivalent Potency to Niflumic Acid, Superior to Mefenamic Acid

Flufenamic acid, along with niflumic and mefenamic acids, potentiates large-conductance calcium-activated potassium (KCa) channels. A direct comparative study established a clear potency sequence when applied from the external side: flufenamic acid ≈ niflumic acid >> mefenamic acid [1]. This indicates that flufenamic acid and niflumic acid are approximately equipotent in this assay, and both are significantly more effective than mefenamic acid at activating these channels [1].

Ion Channel Modulation KCa Channel Electrophysiology Calcium Signaling

Validated Application Scenarios for N-(2-Fluorophenyl)anthranilic Acid (Flufenamic Acid)


Investigating GABAA Receptor-Mediated Anticonvulsant Mechanisms in Human-Derived Models

Flufenamic acid is an essential tool for studies seeking to dissect anticonvulsant mechanisms independent of COX inhibition in human-relevant systems. Its demonstrated ability to suppress epileptiform activity in mature human stem cell-derived neuroglial circuits at concentrations up to 200 times more potent than phenobarbital makes it ideal for this purpose [1]. Unlike non-fenamate NSAIDs (ibuprofen, indomethacin), which show no effect, FFA's action is linked to GABAA receptor potentiation, providing a clean and specific experimental pathway for modulating seizure-like activity.

Studying Glycine and Glutamate Transporter Pharmacology

For electrophysiological studies of the GLYT1b and EAAT1 transporters, flufenamic acid is the preferred fenamate tool due to its superior inhibitory potency. Quantitative data shows that at 100 µM, it decreases GLYT1b Imax by 61% and EAAT1 Imax by 53%, outperforming both niflumic and mefenamic acids in the same assay [1]. Its utility is further enhanced by its mixed effect on GLYT2a (13% inhibition), which starkly contrasts with niflumic acid's 30% enhancement, offering a unique pharmacological fingerprint for distinguishing transporter subtypes.

Probing COX-2 Substrate-Selective Inhibition Mechanisms

Flufenamic acid serves as a key probe for studying the complex, peroxide-tone-dependent mechanism of substrate-selective COX-2 inhibition. This property, which it shares with tolfenamic and mefenamic acid but not meclofenamic acid, allows researchers to investigate how drugs can differentially inhibit the oxygenation of endocannabinoids versus arachidonic acid [1]. Using FFA in structural and biophysical assays can provide insights into the unique binding modes and radical-quenching behaviors that differentiate this class of inhibitors.

Drug Repurposing Screens for Novel Antibiotics Against Multidrug-Resistant Bacteria

Flufenamic acid is a validated hit in drug repurposing campaigns targeting multidrug-resistant pathogens. Its potent in vitro activity against both methicillin-resistant S. aureus (MRSA) [1] and N. gonorrhoeae (MIC50 of 4-16 μg/mL) [2] establishes it as a quantitative benchmark and a promising scaffold for medicinal chemistry efforts. The finding that it does not rapidly induce resistance at its MIC against MRSA adds further value for procurement in antimicrobial discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Fluorophenyl)anthranilic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.